N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-fluorobenzamide
Description
Properties
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c1-2-21-9-10-24-16-8-7-12(11-14(16)18(21)23)20-17(22)13-5-3-4-6-15(13)19/h3-8,11H,2,9-10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJMBDNTGIRJQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with three analogs, highlighting structural variations and their implications:
Structural and Functional Insights
- Conversely, the 5-propyl and 3,3-dimethyl groups in ’s compound may reduce solubility due to steric bulk . Fluorine Position: The 2-fluorobenzamide in the target compound vs. 3-fluorobenzamide () alters electronic distribution. The 2-fluoro substitution creates a stronger dipole moment near the amide bond, possibly improving hydrogen-bonding interactions with target proteins . Heterocyclic Variations: Replacing benzamide with furan-2-carboxamide () introduces an oxygen-rich aromatic system, which could modulate π-π stacking or metabolic stability .
Core Scaffold Differences :
Biological Relevance :
Research Findings and Implications
- Fluorine’s Role : Fluorine in the benzamide group improves metabolic stability by resisting oxidative degradation and modulates electronic properties to enhance binding interactions .
- Alkyl Substitutions : Ethyl and methyl groups balance lipophilicity and solubility, critical for oral bioavailability. Bulkier groups (e.g., propyl) may require formulation optimization .
- Heterocyclic Diversity : Incorporating triazoles () or furans () expands pharmacological profiles, enabling targeting of diverse enzyme families .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-fluorobenzamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols, such as condensation of fluorobenzoyl chloride with a substituted tetrahydrobenzooxazepine precursor under anhydrous conditions. Key steps include:
- Amide coupling : Use coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in dichloromethane or DMF at 0–25°C .
- Oxazepine ring formation : Cyclization via intramolecular nucleophilic substitution, requiring base catalysis (e.g., K₂CO₃) and controlled heating (60–80°C) .
- Yield optimization : Monitor intermediates via HPLC and adjust stoichiometry (1.2–1.5 equivalents of acylating agent). Reported yields range from 70–96% under optimized conditions .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR (¹H/¹³C) : Confirm regioselectivity of fluorobenzamide substitution and oxazepine ring conformation. Aromatic protons in the 6.8–8.2 ppm range and carbonyl signals near 170 ppm are diagnostic .
- LC-MS : Validate purity (>95%) and detect byproducts (e.g., unreacted starting materials) using reverse-phase C18 columns with acetonitrile/water gradients .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns for structural validation, though single-crystal growth may require slow evaporation from DMSO/EtOH mixtures .
Q. How should researchers design preliminary biological assays to assess this compound’s activity?
- Methodological Answer :
- Target selection : Prioritize receptors common to benzodiazepine derivatives (e.g., GABAₐ, serotonin receptors) based on structural analogs .
- In vitro assays :
- Binding affinity : Radioligand displacement assays (e.g., [³H]flunitrazepam for GABAₐ).
- Functional activity : Calcium flux or cAMP assays in HEK293 cells expressing target receptors .
- Dose-response curves : Test concentrations from 1 nM–100 µM, with triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Methodological Answer :
- Nucleophilic substitution : The oxazepine ring’s lactam carbonyl activates the adjacent C7 position for substitution. DFT calculations predict a transition state stabilized by electron-withdrawing fluorine, reducing activation energy by ~15 kcal/mol compared to non-fluorinated analogs .
- Oxidation pathways : The ethyl group at C4 is susceptible to cytochrome P450-mediated oxidation in metabolic studies, forming a hydroxylated derivative. Use deuterated solvents (CDCl₃) in NMR to track isotopic shifts in oxidation products .
Q. How can computational modeling (e.g., molecular docking, MD simulations) guide the rational design of derivatives with improved binding affinity?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions with GABAₐ’s α1 subunit. The fluorobenzamide moiety shows hydrophobic contacts with Phe77 and π-stacking with Tyr160 .
- MD simulations (50 ns) : Analyze stability of ligand-receptor complexes in CHARMM36 force fields. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- QSAR optimization : Introduce electron-donating groups (e.g., -OCH₃) at the benzamide para position to enhance binding ΔG by ~2.3 kcal/mol .
Q. What strategies reconcile discrepancies between in vitro activity and in vivo pharmacokinetic data?
- Methodological Answer :
- Bioavailability issues : Poor solubility (<0.1 mg/mL in PBS) can limit absorption. Use nanoformulation (liposomes or PEGylated nanoparticles) to enhance AUC by 3–5 fold .
- Metabolic stability : Identify major metabolites via LC-MS/MS. If rapid glucuronidation occurs, modify the oxazepine ring with methyl groups to block UDP-glucuronosyltransferase sites .
- Species differences : Compare rodent vs. human liver microsomes to adjust dosing regimens. For example, murine CL₋hepatic may overpredict human clearance by 40% .
Q. How do researchers validate target engagement in complex biological systems (e.g., blood-brain barrier penetration)?
- Methodological Answer :
- BBB permeability assays : Use parallel artificial membrane permeability assay (PAMPA-BBB) with a pH 7.4 donor/acceptor system. LogPe values >−5.0 suggest CNS penetration .
- In vivo imaging : Radiolabel the compound with ¹⁸F (t₁/₂ = 109.7 min) for PET scans in murine models. Signal intensity in brain tissue at 30 min post-injection correlates with target engagement .
Data Analysis and Theoretical Frameworks
Q. What statistical approaches are recommended for analyzing dose-response data with high variability?
- Methodological Answer :
- Non-linear regression : Fit data to a four-parameter logistic model (Hill equation) using GraphPad Prism. Report EC₅₀ with 95% confidence intervals .
- Outlier handling : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates.
- Bayesian hierarchical modeling : Use Stan or PyMC3 to pool data across experiments, improving precision in IC₅₀ estimates by 20–30% .
Q. How can researchers integrate this compound into a broader theoretical framework (e.g., allosteric modulation of neurotransmitter receptors)?
- Methodological Answer :
- Allosteric vs. orthosteric binding : Perform Schild regression analysis. A non-parallel shift in dose-response curves indicates allosteric modulation .
- Cooperativity factors (β) : Calculate using the Black-Leff equation. β >1 suggests positive modulation, as seen in benzodiazepine-GABAₐ interactions .
- Structural biology : Co-crystallize the compound with receptor fragments to map binding pockets, guided by cryo-EM data (resolution <3.5 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
